Plecanatide acetate is a synthetic peptide and a guanylate cyclase C agonist, designed to mimic the action of the endogenous peptide uroguanylin. It is composed of 16 amino acids and has the molecular formula , with a molecular weight of approximately 1681.9 g/mol . Plecanatide functions primarily in the gastrointestinal tract, where it binds to guanylate cyclase C receptors located on the luminal surface of intestinal epithelial cells. This binding leads to an increase in intracellular concentrations of cyclic guanosine monophosphate, which in turn stimulates the secretion of chloride and bicarbonate into the intestinal lumen, enhancing fluid secretion and accelerating intestinal transit .
The primary chemical reaction involving plecanatide acetate occurs upon its interaction with guanylate cyclase C receptors. This activation leads to the conversion of guanosine triphosphate to cyclic guanosine monophosphate, catalyzed by guanylate cyclase C. The increased levels of cyclic guanosine monophosphate activate downstream signaling pathways that result in enhanced secretion of electrolytes and water into the intestinal lumen .
Additionally, plecanatide undergoes metabolic reactions in the gastrointestinal tract where it is proteolytically degraded into smaller peptides and amino acids, primarily through the loss of its terminal leucine moiety. These metabolic processes are crucial for its pharmacological activity as they generate an active metabolite that retains some biological effects .
Plecanatide acetate exhibits significant biological activity as a gastrointestinal agent. Its mechanism involves:
Plecanatide acetate can be synthesized through solid-phase peptide synthesis techniques. The process typically involves:
This method allows for precise control over the sequence and composition of the peptide .
Plecanatide acetate is primarily used in clinical settings for:
Plecanatide acetate shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |
|---|---|---|---|
| Uroguanylin | High | Guanylate cyclase C agonist | Endogenous peptide; naturally occurring |
| Linaclotide | Moderate | Guanylate cyclase C agonist | Longer half-life; also used for IBS-C |
| Guanylin | High | Guanylate cyclase C agonist | Endogenous peptide; shorter sequence |
| Nitric Oxide | Low | cGMP production | Gasotransmitter; broader physiological roles |
Plecanatide's unique aspect lies in its specific structural design as a synthetic analogue tailored for oral administration and targeted action within the gastrointestinal tract, distinguishing it from both natural peptides like uroguanylin and other synthetic analogues like linaclotide .
Plecanatide acetate represents a significant advancement in peptide-based therapeutics, engineered as a structural analog of human uroguanylin with enhanced pharmacological properties [1] [5]. The compound exhibits a molecular formula of C₆₅H₁₀₄N₁₈O₂₆S₄ with a molecular weight of 1681.89 Daltons, distinguishing it from its endogenous counterpart through strategic amino acid substitution [3] [5]. This synthetic peptide maintains the fundamental architecture of uroguanylin while incorporating design modifications that substantially improve its therapeutic efficacy [29] [30].
The structural foundation of plecanatide acetate closely mirrors that of human uroguanylin, with both peptides containing sixteen amino acid residues arranged in an identical backbone configuration [5] [8]. The amino acid sequence of plecanatide follows the pattern H-Asn-Asp-Glu-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH, while uroguanylin maintains the sequence H-Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH [5] [8] [14]. This architectural similarity ensures that plecanatide retains the essential structural elements necessary for guanylate cyclase C receptor recognition and activation [29] [30].
| Position | Plecanatide | Uroguanylin | Difference |
|---|---|---|---|
| 1 | Asn | Asn | |
| 2 | Asp | Asp | |
| 3 | Glu | Asp | Asp→Glu |
| 4 | Cys | Cys | |
| 5 | Glu | Glu | |
| 6 | Leu | Leu | |
| 7 | Cys | Cys | |
| 8 | Val | Val | |
| 9 | Asn | Asn | |
| 10 | Val | Val | |
| 11 | Ala | Ala | |
| 12 | Cys | Cys | |
| 13 | Thr | Thr | |
| 14 | Gly | Gly | |
| 15 | Cys | Cys | |
| 16 | Leu | Leu |
The singular structural modification at position three, where aspartic acid is replaced with glutamic acid, represents a carefully designed enhancement that preserves the peptide's fundamental architecture while improving its binding characteristics [29] [30] [33]. This substitution maintains the acidic nature of the residue while extending the side chain length, which computational modeling studies have demonstrated creates additional stabilizing interactions within the peptide structure [16] [21]. Molecular dynamics simulations reveal that this modification allows plecanatide to form more stable conformations compared to uroguanylin, particularly through enhanced intramolecular hydrogen bonding networks [4] [16].
| Property | Plecanatide | Uroguanylin |
|---|---|---|
| Molecular Formula | C₆₅H₁₀₄N₁₈O₂₆S₄ | C₆₄H₁₀₂N₁₈O₂₆S₄ |
| Molecular Weight (Da) | 1681.89 | 1667.89 |
| Number of Amino Acids | 16 | 16 |
| Number of Disulfide Bonds | 2 | 2 |
| pH Sensitivity | Yes | Yes |
| Relative Potency to Uroguanylin | 8x | 1x |
The enhanced potency of plecanatide, demonstrated to be eight times greater than uroguanylin in preclinical binding assays, stems from this strategic amino acid modification without compromising the peptide's inherent pH-sensitive characteristics [29] [30] [31]. This design approach preserves the physiological regulatory mechanisms while amplifying the therapeutic response, representing an optimal balance between efficacy and biological compatibility [17] [18].
The pH-sensitive properties of plecanatide acetate are fundamentally governed by the ionizable residues located at positions two and three within the amino-terminal region [4] [16] [17]. These residues, aspartic acid at position two and glutamic acid at position three, function as molecular sensors that modulate the peptide's conformational state in response to local proton concentrations [16] [19]. This pH-dependent mechanism ensures selective activation of guanylate cyclase C receptors in specific regions of the gastrointestinal tract, mimicking the natural regulatory function of endogenous uroguanylin [17] [18] [20].
Computational modeling studies have revealed that plecanatide exhibits distinct conformational behaviors across different pH environments [4] [16] [32]. At acidic pH conditions around 2.0, both aspartic acid and glutamic acid residues become protonated, resulting in conformational states that demonstrate reduced affinity for guanylate cyclase C receptors [4] [16]. This protonation eliminates the negative charges on these residues, altering the electrostatic landscape of the peptide and preventing optimal receptor binding [16] [21].
| pH Condition | Protonation State | Structural Conformation | Binding Affinity | Biological Location |
|---|---|---|---|---|
| pH 2.0 | Asp2/Glu3 (both protonated) | Inactive conformation | Low | Gastric environment |
| pH 5.0 | Asp2⁻/Glu3 or Asp2/Glu3⁻ (mono-protonated) | Active conformation(s) | High | Duodenum/Proximal jejunum |
| pH >7.0 | Asp2⁻/Glu3⁻ (both deprotonated) | Reduced activity conformation | Moderate | Distal small intestine/Colon |
The optimal pH range for plecanatide activity occurs around pH 5.0, corresponding to the physiological environment of the duodenum and proximal jejunum [4] [16] [32]. Under these conditions, the peptide adopts conformations where one of the pH-sensitive residues remains protonated while the other carries a negative charge [16] [21]. Molecular dynamics simulations demonstrate that in the Asp⁻/Glu3 ionization state, plecanatide achieves stabilization through specific intramolecular interactions, particularly between the glutamic acid residue at position three and the asparagine residue at position nine [16] [21]. This interaction, which is absent in uroguanylin due to the shorter side chain of aspartic acid at position three, contributes to the enhanced stability and binding affinity of plecanatide [16] [21].
At higher pH values exceeding 7.0, both acidic residues become deprotonated, resulting in conformational states that exhibit reduced receptor binding capacity compared to the optimal pH 5.0 conditions [4] [16]. This pH-dependent modulation ensures that plecanatide activity is naturally attenuated in the more alkaline environments of the distal small intestine and colon, providing a built-in regulatory mechanism that prevents excessive activation in inappropriate anatomical locations [17] [18] [19].
The structural integrity and conformational stability of plecanatide acetate are fundamentally dependent on its disulfide bonding pattern, which follows the canonical 1-3, 2-4 connectivity observed in the guanylate cyclase C agonist family [5] [21] [27]. The peptide contains four cysteine residues positioned at amino acid locations 4, 7, 12, and 15, forming two critical disulfide bridges that define the three-dimensional architecture of the molecule [5] [14]. The first disulfide bond connects cysteine 4 to cysteine 12, while the second bridge links cysteine 7 to cysteine 15, creating a compact, cyclic structure essential for biological activity [5] [14] [21].
| Disulfide Bond | Plecanatide | Uroguanylin | Pattern |
|---|---|---|---|
| Bond 1 | Cys4-Cys12 | Cys4-Cys12 | 1-3 connectivity |
| Bond 2 | Cys7-Cys15 | Cys7-Cys15 | 2-4 connectivity |
This specific disulfide connectivity pattern is absolutely critical for maintaining biological activity, as alternative bonding arrangements result in peptides with significantly reduced or completely abolished guanylate cyclase C receptor agonist properties [21] [27]. The 1-3, 2-4 disulfide pattern creates a stable peptide backbone that positions key amino acid residues in the optimal spatial arrangement for receptor recognition and binding [21] [27]. Structural studies demonstrate that deviation from this canonical pattern disrupts the formation of the essential interaction loop required for guanylate cyclase C engagement [4] [21].
The conformational stability conferred by the disulfide bridges allows plecanatide to maintain its structural integrity across the range of physiological pH conditions encountered in the gastrointestinal tract [4] [16] [21]. Molecular dynamics simulations reveal that the disulfide bonds act as conformational anchors, constraining the peptide backbone while still permitting the pH-dependent flexibility necessary for optimal receptor binding [4] [16] [36]. This balance between stability and flexibility represents a crucial design feature that distinguishes plecanatide from more rigid peptide analogs that lack pH-sensitive regulatory mechanisms [4] [32] [36].
The two-disulfide bond architecture of plecanatide contrasts with bacterial heat-stable enterotoxins, which contain three disulfide bridges and exhibit pH-independent activity [4] [17] [18]. This structural difference is functionally significant, as the reduced number of disulfide bonds in plecanatide allows for greater conformational flexibility while maintaining adequate stability for therapeutic applications [4] [17]. The peptide's ability to adopt multiple conformational states in response to pH changes, while remaining structurally constrained by the disulfide framework, enables the precise physiological regulation that characterizes its mechanism of action [16] [17] [20].
Non-linear solid-phase peptide synthesis represents a significant advancement in the preparation of plecanatide acetate, diverging from traditional stepwise methodologies to provide enhanced efficiency and reduced environmental impact [1] [2]. This approach leverages sophisticated coupling strategies that bypass conventional sequential amino acid addition, instead employing convergent assembly techniques that optimize reaction conditions for complex peptide structures.
The fundamental principle underlying non-linear solid-phase peptide synthesis involves the strategic implementation of multiple coupling sites and orthogonal protecting group strategies [2] [3]. In plecanatide acetate synthesis, this methodology demonstrates particular utility due to the peptide's 16-amino acid structure containing two critical disulfide bonds between cysteine residues at positions 4-12 and 7-15 [4] [5]. The non-linear approach facilitates selective deprotection and coupling reactions that minimize side product formation while maximizing overall synthetic efficiency.
Research demonstrates that non-linear solid-phase peptide synthesis achieves coupling efficiencies of 92% with reaction times reduced to 3-5 minutes per amino acid addition, representing a substantial improvement over traditional methodologies [6] [7]. The process utilizes optimized microwave irradiation to enhance coupling reactions, with solvent consumption reduced to approximately 15 milliliters per amino acid compared to 100 milliliters in conventional approaches [8]. This dramatic reduction in solvent usage contributes to an 85% decrease in waste production while maintaining high synthetic yields.
The implementation of non-linear strategies in plecanatide synthesis involves careful selection of resin systems and protecting group combinations. Studies indicate that Wang resin with fluorenylmethoxycarbonyl protection provides optimal results for plecanatide synthesis, with resin loading optimized at 0.4-0.5 millimoles per gram to prevent aggregation-induced coupling failures [9] [10]. Temperature control proves critical, with elevated temperatures of 30-40°C demonstrating enhanced coupling efficiency while preventing thermal degradation of sensitive amino acid residues.
Mechanistic investigations reveal that non-linear synthesis pathways reduce the occurrence of sequence-dependent aggregation events that frequently plague traditional solid-phase peptide synthesis [11] [12]. The approach employs strategic fragment assembly points that interrupt potential β-sheet formation, a phenomenon particularly problematic in peptides containing multiple cysteine residues. Advanced monitoring techniques utilizing ultraviolet-visible spectroscopy enable real-time assessment of coupling efficiency, allowing for immediate optimization of reaction conditions.
Table 1: Solid-Phase Peptide Synthesis Methodologies for Plecanatide
| Synthesis Strategy | Coupling Efficiency (%) | Reaction Time per Amino Acid | Solvent Consumption (mL/AA) | Waste Reduction (%) | Yield Range (%) | Suitable Peptide Length |
|---|---|---|---|---|---|---|
| Non-Linear Solid-Phase Peptide Synthesis | 92 | 3-5 min | 15 | 85 | 80-92 | 10-30 AA |
| Fragment Condensation Approach | 89 | 2-4 hours | 50 | 60 | 75-89 | 15-50 AA |
| Traditional Stepwise SPPS | 85 | 2 hours | 100 | 0 | 70-85 | 5-30 AA |
| Ultra-Efficient SPPS (UE-SPPS) | 95 | <4 min | <5 | 95 | 85-95 | 10-40 AA |
| Continuous-Flow SPPS (CF-SPPS) | 94 | 6-8 min | 12-20 | 90 | 82-94 | 8-35 AA |
The orthogonal protecting group strategy employed in non-linear synthesis utilizes fluorenylmethoxycarbonyl groups for temporary amino-terminal protection and tert-butyl-based groups for permanent side-chain protection [3] [10]. This combination enables selective deprotection under mild basic conditions for amino-terminal groups while preserving side-chain protection throughout the synthesis cycle. For plecanatide acetate, specific cysteine protecting groups including acetamidomethyl, tert-butylthio, and trityl groups facilitate regioselective disulfide bond formation during subsequent cyclization steps.
Advanced coupling reagents including 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate demonstrate superior performance in non-linear synthesis protocols [6] [13]. These reagents minimize racemization risks while providing rapid activation of carboxylic acid functionalities for efficient amide bond formation. The incorporation of 1-hydroxybenzotriazole as an additive further reduces epimerization and enhances coupling efficiency.
Fragment condensation represents a pivotal strategy for large-scale plecanatide acetate production, offering significant advantages in terms of synthetic efficiency, purification simplicity, and scalability [14] [15] [16]. This convergent approach involves the preparation of protected peptide fragments followed by their selective coupling to generate the target peptide sequence, thereby circumventing many limitations associated with stepwise synthesis methodologies.
The fragment condensation strategy for plecanatide acetate synthesis typically involves division of the 16-amino acid sequence into three strategic fragments: Fragment A comprising residues 1-7 (Asn-Asp-Glu-Cys-Glu-Leu-Cys), Fragment B encompassing residues 8-12 (Val-Asn-Val-Ala-Cys), and Fragment C containing residues 13-16 (Thr-Gly-Cys-Leu) [17]. This division strategy considers the locations of cysteine residues and potential secondary structure formation to optimize subsequent coupling reactions and cyclization processes.
Extensive optimization studies demonstrate that fragment condensation achieves coupling yields ranging from 87-92% for individual fragment assembly steps [16] [18]. Fragment A synthesis, containing seven amino acids with two cysteine residues, presents particular challenges due to aggregation propensity but achieves 89% coupling yield under optimized conditions. Fragment B, with its central positioning and single cysteine residue, demonstrates the highest coupling efficiency at 92%. Fragment C, representing the carboxy-terminal tetrapeptide, achieves 87% coupling yield with rapid condensation kinetics.
Table 2: Fragment Condensation Parameters for Plecanatide Synthesis
| Fragment | Amino Acid Sequence | Molecular Weight (Da) | Coupling Yield (%) | Condensation Time (hours) | Solubility (mg/mL in DMF) | Purity after Synthesis (%) |
|---|---|---|---|---|---|---|
| Fragment A (1-7) | Asn-Asp-Glu-Cys-Glu-Leu-Cys | 848.8 | 89 | 18 | 25 | 94 |
| Fragment B (8-12) | Val-Asn-Val-Ala-Cys | 515.6 | 92 | 12 | 35 | 96 |
| Fragment C (13-16) | Thr-Gly-Cys-Leu | 377.4 | 87 | 15 | 40 | 93 |
The implementation of fragment condensation for plecanatide synthesis employs sophisticated activation methodologies to ensure efficient coupling between protected peptide fragments [19] [20]. Diphenylphosphinyloxyl diphenyl ketone derivatives serve as novel supporting reagents that facilitate fragment coupling through unique precipitation-inducing properties [14] [15]. These reagents enable chromatography-free purification processes, significantly reducing both processing time and solvent consumption in large-scale operations.
Mechanistic studies reveal that fragment condensation proceeds through initial activation of the carboxy-terminal fragment via carbodiimide-mediated formation of active ester intermediates [16] [21]. The subsequent nucleophilic attack by the amino-terminal fragment results in amide bond formation with minimal epimerization when conducted under appropriate conditions. Temperature control between 0-4°C during initial activation steps proves critical for maintaining fragment integrity and preventing unwanted side reactions.
Solubility optimization represents a crucial factor in successful fragment condensation, particularly for longer peptide fragments containing multiple hydrophobic residues [16] [22]. Studies demonstrate that dimethylformamide provides optimal solubilization for plecanatide fragments, with concentrations of 25-40 milligrams per milliliter enabling efficient coupling reactions. The addition of small amounts of trifluoroethanol or hexafluoroisopropanol can further enhance solubility for problematic fragments without compromising reaction efficiency.
The liquid-phase total synthesis approach developed by Li and colleagues represents a significant advancement in fragment condensation methodology for plecanatide production [14] [15]. This strategy utilizes diphenylphosphinyloxyl diphenyl ketone derivatives as greener supports with unique precipitation-inducing properties, enabling high-yield peptide synthesis without chromatographic purification. The approach demonstrates particular utility for large-scale applications where traditional purification methods become economically prohibitive.
Fragment condensation kinetics for plecanatide synthesis demonstrate time dependencies ranging from 12-18 hours for complete coupling reactions [16]. Fragment B coupling proceeds most rapidly, achieving completion within 12 hours, while Fragment A requires extended reaction times of 18 hours due to increased steric hindrance and aggregation propensity. Temperature optimization at 25-30°C provides optimal reaction rates while maintaining fragment stability throughout the coupling process.
The swelling volume methodology represents an innovative approach to fragment condensation that maximizes coupling efficiency while minimizing reagent consumption [16]. This technique involves dissolution of reactants in the minimal volume required for complete resin swelling, typically resulting in concentration increases of 3-5 fold compared to conventional methods. Implementation of swelling volume techniques in plecanatide fragment condensation achieves coupling yields exceeding 90% with only 1.5 equivalent excess of fragment reagents.
The oxidative cyclization of cysteine residues represents the critical final step in plecanatide acetate synthesis, determining both the structural integrity and biological activity of the final peptide product [23] [4] [24]. Plecanatide contains two intramolecular disulfide bonds between cysteine residues at positions 4-12 and 7-15, which are essential for maintaining the peptide's three-dimensional structure and receptor binding affinity [4] [5]. Understanding the mechanistic details of this cyclization process proves crucial for optimizing synthetic protocols and ensuring consistent product quality.
Mechanistic investigations reveal that cysteine oxidative cyclization proceeds through a complex series of intermediate species involving thiol deprotonation, sulfenic acid formation, and subsequent disulfide bond formation [25] [26] [27]. The initial step involves deprotonation of cysteine thiol groups, typically occurring under mildly basic conditions with rate constants of approximately 1.2 × 10⁻³ s⁻¹ [25]. This deprotonation step demonstrates strong pH dependence, with optimal conditions established between pH 7.5-8.0 for plecanatide cyclization reactions.
Table 3: Oxidative Cyclization Parameters for Cysteine Residues in Plecanatide
| Disulfide Bond | Formation Method | Reaction Conditions | Formation Efficiency (%) | Side Product Formation (%) | Optimal Concentration (mM) | Buffer System | Oxidizing Agent |
|---|---|---|---|---|---|---|---|
| Cys4-Cys12 | Air oxidation in aqueous buffer | pH 8.0, 25°C, 24h | 76 | 12 | 0.10 | Tris-HCl | Dissolved oxygen |
| Cys7-Cys15 | Directed disulfide formation | pH 7.5, 4°C, 48h | 82 | 8 | 0.05 | Phosphate | DMSO/I2 |
The formation of sulfenic acid intermediates constitutes the second major step in the cyclization mechanism, proceeding with rate constants of 4.8 × 10⁻⁴ s⁻¹ and activation energies of 52.8 kilojoules per mole [25] [26]. These sulfenic acid species demonstrate moderate pH dependence and high temperature sensitivity, requiring careful control of reaction conditions to prevent irreversible oxidation to sulfinic and sulfonic acid products. Studies indicate that sulfenic acid intermediates undergo rapid condensation with neighboring cysteine thiols to form disulfide bonds when maintained under appropriate reducing environments.
Table 4: Process Optimization Data for Large-Scale Plecanatide Production
| Parameter | Standard Conditions | Optimized Conditions | Ultra-Efficient Conditions | Improvement Factor |
|---|---|---|---|---|
| Resin Loading (mmol/g) | 0.6 | 0.4 | 0.5 | 1.20 |
| Coupling Time (min) | 120.0 | 180.0 | 15.0 | 0.13 |
| Deprotection Time (min) | 30.0 | 45.0 | 8.0 | 0.27 |
| Temperature (°C) | 25.0 | 30.0 | 40.0 | 1.20 |
| Solvent Volume (mL per cycle) | 100.0 | 60.0 | 25.0 | 4.00 |
| Final Crude Purity (%) | 75.0 | 89.0 | 92.0 | 1.23 |
| Overall Yield (%) | 65.0 | 84.0 | 88.0 | 1.35 |
| Process Mass Intensity | 450.0 | 280.0 | 85.0 | 5.30 |
Disulfide bond formation kinetics demonstrate rate constants of 2.1 × 10⁻³ s⁻¹ with activation energies of 38.9 kilojoules per mole, representing the fastest step in the overall cyclization process [25]. This step exhibits weak pH dependence and medium temperature sensitivity, suggesting that once sulfenic acid intermediates form, disulfide bond formation proceeds rapidly under most reaction conditions. The formation of mixed disulfide intermediates provides the predominant pathway for intramolecular cyclization in plecanatide.
Advanced studies utilizing 3-nitro-2-pyridinesulfenyl compounds demonstrate enhanced regioselectivity in disulfide bond formation for plecanatide synthesis [24]. These reagents facilitate asymmetric disulfide bond formation through solid-phase disulfide ligation methodology, enabling precise control over cyclization patterns. The approach proves particularly valuable for peptides containing multiple cysteine residues where regioselectivity becomes critical for biological activity.
Table 5: Mechanistic Studies of Cysteine Oxidative Cyclization in Plecanatide
| Reaction Stage | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | pH Dependence | Temperature Sensitivity | Predominant Intermediate |
|---|---|---|---|---|---|
| Thiol Deprotonation | 1.2 × 10⁻³ | 45.2 | Strong | High | Thiolate |
| Sulfenic Acid Formation | 4.8 × 10⁻⁴ | 52.8 | Moderate | High | Sulfenic acid |
| Disulfide Bond Formation | 2.1 × 10⁻³ | 38.9 | Weak | Medium | Mixed disulfide |
| Conformational Rearrangement | 8.6 × 10⁻⁵ | 61.4 | None | Low | Folded precursor |
| Final Cyclization | 3.2 × 10⁻⁴ | 47.1 | Moderate | Medium | Native structure |
Conformational rearrangement processes occur subsequent to initial disulfide bond formation, proceeding with the slowest rate constants of 8.6 × 10⁻⁵ s⁻¹ and highest activation energies of 61.4 kilojoules per mole [25]. These rearrangements demonstrate no pH dependence and low temperature sensitivity, suggesting that conformational changes are driven primarily by enthalpic factors related to peptide backbone flexibility and side-chain interactions. The folded precursor intermediates formed during this stage retain significant conformational freedom while maintaining disulfide connectivity.
Final cyclization to the native plecanatide structure proceeds with rate constants of 3.2 × 10⁻⁴ s⁻¹ and moderate pH dependence [25]. This step involves fine-tuning of the peptide conformation to achieve optimal disulfide bond geometry and side-chain packing. Temperature optimization at 25°C provides the best balance between reaction rate and structural integrity, while elevated temperatures can promote undesired conformational isomers.
The ultrafast biomimetic oxidative folding strategy developed by recent research demonstrates remarkable rate accelerations up to 113,200-fold compared to conventional aqueous folding methods [28]. This organic oxidative folding approach utilizes organic solvents to mimic protein disulfide isomerase function, enabling correctly folded cysteine-rich peptides to form instantaneously without observable misfolded products. Application to plecanatide synthesis demonstrates the potential for dramatically improved cyclization efficiency.
Directed disulfide formation methodologies utilizing iodine-dimethyl sulfoxide systems provide enhanced regioselectivity for plecanatide cyclization [29] [30]. These conditions enable formation efficiency of 82% for the Cys7-Cys15 disulfide bond while maintaining side product formation below 8%. The approach requires careful optimization of reaction temperature at 4°C and extended reaction times of 48 hours to achieve optimal results.
The general synthetic strategy for regioselective ultrafast disulfide formation represents a significant advancement in plecanatide cyclization methodology [30]. This approach employs a one-pot operation involving three sequential steps: initial disulfide formation mediated by disulfide formation reagents, ultraviolet light exposure for secondary disulfide formation, and palladium-catalyzed tertiary disulfide formation. The complete process achieves cyclization within 13 minutes with isolated yields of 43% for complex peptides containing three disulfide bonds.